(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound belonging to the class of alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group
Preparation Methods
The synthesis of (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetylphenyl group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of signaling pathways .
Comparison with Similar Compounds
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Phenylpyrrolidines: These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring.
Acetophenones: These compounds contain the acetylphenyl group but lack the pyrrolidine ring.
Pyrrolidine carboxylic acids: These compounds have the carboxylic acid functionality but may differ in other substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
SQGYWRZISBCKMW-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C[C@H](CC2=O)C(=O)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
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